3,5-Dimethoxycinnamic acid ethyl ester
Description
Overview of Cinnamic Acid Derivatives in Academic Research
Cinnamic acid and its derivatives represent a significant class of naturally occurring aromatic compounds belonging to the phenylpropanoid family. chemicalbook.com These substances are widely distributed in the plant kingdom, found in fruits, vegetables, and flowers, and are consumed as dietary phenolic compounds. In biological chemistry, cinnamic acid serves as a crucial intermediate in the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of a vast array of natural products.
The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, offers multiple sites for chemical modification. This structural versatility has made its derivatives a subject of extensive academic research. chemicalbook.com Scientific investigations have explored a wide range of potential biological activities, including antioxidant, antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. chemicalbook.comwikipedia.orgcymitquimica.com The study of these compounds is driven by the desire to understand their therapeutic potential and to develop new molecules based on their chemical scaffold. chemicalbook.com
Significance of Methoxy (B1213986) Substituents in Phenylpropanoid Esters
The biological and chemical properties of phenylpropanoid esters are profoundly influenced by the nature, number, and position of substituent groups on the phenyl ring. chemicalbook.com Among these, methoxy substituents (–OCH₃) are of particular importance in medicinal chemistry and materials science.
The presence of methoxy groups can significantly alter a molecule's electronic properties and lipophilicity. nih.gov This modification affects how the compound interacts with biological membranes and protein targets. For instance, studies on various phenolic compounds have shown that methoxylation can modulate antioxidant activity. nist.gov Furthermore, the conversion of hydrophilic hydroxyl groups to more lipophilic methoxy groups can impact the bioavailability of a compound. Research has demonstrated that methoxylated derivatives of cinnamic acid can penetrate the intestinal wall more easily than their corresponding hydroxy derivatives, a critical factor for oral bioavailability. nih.gov The strategic placement of methoxy groups on the cinnamic acid framework is, therefore, a key area of investigation for tailoring the pharmacological profile of these esters. nih.govnist.gov
Research Rationale for Investigating 3,5-Dimethoxycinnamic Acid Ethyl Ester
The scientific rationale for investigating a specific molecule like this compound stems from the systematic exploration of structure-activity relationships (SAR). The broader class of cinnamic acid derivatives is known to possess diverse biological activities, and research aims to identify how specific structural modifications can fine-tune or enhance these properties.
The investigation into this compound is driven by several key factors:
Esterification: The conversion of the carboxylic acid group of 3,5-Dimethoxycinnamic acid to an ethyl ester is a common strategy in medicinal chemistry to increase lipophilicity. This modification can potentially enhance the molecule's ability to cross biological membranes, which may lead to improved activity profiles compared to the parent acid.
Comparative Studies: By synthesizing and evaluating this specific ester, researchers can conduct comparative studies against other methoxylated cinnamates. This allows for a deeper understanding of the SAR for this class of compounds, providing valuable data for the design of future derivatives with potentially optimized properties for various applications.
The study of this compound is a logical and targeted step in the broader scientific effort to map the chemical space of phenylpropanoid esters and identify novel compounds with specific functional attributes.
Physicochemical Data
Detailed research findings for this compound are limited in publicly available literature. However, extensive data exists for its precursor, 3,5-Dimethoxycinnamic acid.
Physicochemical Properties of 3,5-Dimethoxycinnamic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 16909-11-8 | nist.gov |
| Molecular Formula | C₁₁H₁₂O₄ | nist.gov |
| Molecular Weight | 208.21 g/mol | |
| Melting Point | 174-175 °C | chemicalbook.com |
| Form | Solid (white to light beige powder) | chemicalbook.com |
| InChI Key | VLSRUFWCGBMYDJ-ONEGZZNKSA-N | nist.gov |
Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | Data not available | |
| Molecular Formula | C₁₃H₁₆O₄ | Calculated |
| Molecular Weight | 236.26 g/mol | Calculated |
| Melting Point | Data not available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 3-(3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h5-9H,4H2,1-3H3 |
InChI Key |
BYIUFYLSBXPKEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3,5 Dimethoxycinnamic Acid Ethyl Ester
Established Synthetic Pathways for Cinnamic Acid Esters
The synthesis of cinnamic acid esters, including the 3,5-dimethoxy derivative, relies on a foundation of well-established organic reactions. These methods offer versatility and can be adapted to a wide range of substituted aromatic aldehydes and alcohols.
Esterification Reactions for Ethyl Cinnamates
A common and direct method for producing ethyl cinnamates is the esterification of the corresponding cinnamic acid. This acid-catalyzed reaction typically involves refluxing the cinnamic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the ester product by removing water as it is formed.
Another approach involves the conversion of the cinnamic acid to a more reactive acyl chloride, usually by treatment with thionyl chloride or oxalyl chloride. The resulting cinnamoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the ethyl ester in high yield. This method is particularly useful for substrates that may be sensitive to the harsh conditions of direct acid-catalyzed esterification.
Wittig Reaction-Based Syntheses for Cinnamic Acid Precursors
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and is widely employed in the synthesis of cinnamic acid precursors. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of cinnamic acid derivatives, a substituted benzaldehyde (B42025) is reacted with a stabilized ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester. This reaction typically affords the corresponding ethyl cinnamate (B1238496) directly. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often favoring the formation of the (E)-isomer (trans-isomer). organic-chemistry.org
A related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion. The HWE reaction generally provides excellent (E)-selectivity for the synthesis of α,β-unsaturated esters and the purification of the product is often simpler as the phosphate (B84403) byproduct is water-soluble.
Lipase-Catalyzed Esterification and Interesterification Approaches
In recent years, enzymatic methods have gained prominence as environmentally friendly and highly selective alternatives to traditional chemical synthesis. scielo.br Lipases, in particular, have been successfully employed for the esterification and interesterification of cinnamic acids and their derivatives. nih.govtandfonline.comdntb.gov.uaoup.com These reactions are typically carried out in organic solvents under mild conditions, which helps to preserve sensitive functional groups. scielo.br
Lipase-catalyzed esterification involves the direct reaction of a cinnamic acid with an alcohol in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435). scielo.brdntb.gov.ua The enzyme facilitates the formation of the ester bond with high efficiency and selectivity.
Interesterification, or transesterification, is another lipase-catalyzed approach where an existing ester, such as a methyl or vinyl cinnamate, is reacted with a different alcohol to produce a new ester. nih.govtandfonline.com This method can be advantageous when the desired alcohol is more readily available or when direct esterification is problematic. The use of vinyl esters as acyl donors can drive the reaction to completion due to the irreversible tautomerization of the vinyl alcohol byproduct.
Table 1: Comparison of Synthetic Methodologies for Cinnamic Acid Esters
| Methodology | Reagents and Conditions | Advantages | Disadvantages |
| Direct Esterification | Cinnamic acid, ethanol, strong acid catalyst (e.g., H₂SO₄), reflux | Simple, cost-effective | Harsh conditions, potential for side reactions, equilibrium limited |
| Acyl Chloride Route | Cinnamic acid, thionyl chloride, ethanol, base (e.g., pyridine) | High yield, versatile | Requires an additional step, use of corrosive reagents |
| Wittig Reaction | Substituted benzaldehyde, phosphorus ylide | Forms C=C bond and ester simultaneously, good for precursor synthesis | Can produce phosphine (B1218219) oxide byproducts that are difficult to remove |
| Horner-Wadsworth-Emmons | Substituted benzaldehyde, phosphonate ester, base | High (E)-selectivity, water-soluble phosphate byproduct | Phosphonate reagents can be more expensive |
| Lipase-Catalyzed Esterification | Cinnamic acid, ethanol, immobilized lipase (e.g., Novozym 435), organic solvent | Mild conditions, high selectivity, environmentally friendly | Slower reaction times, cost of enzyme |
| Lipase-Catalyzed Interesterification | Cinnamate ester, ethanol, immobilized lipase, organic solvent | Mild conditions, can drive equilibrium | Requires a pre-existing ester |
Synthesis of 3,5-Dimethoxycinnamic Acid as a Precursor
The synthesis of 3,5-dimethoxycinnamic acid is a critical first step in the production of its ethyl ester. A common and effective method for its preparation is the Knoevenagel-Doebner condensation. This reaction involves the condensation of 3,5-dimethoxybenzaldehyde (B42067) with malonic acid in the presence of a basic catalyst, such as pyridine or piperidine. The reaction mixture is typically heated to promote decarboxylation of the intermediate, yielding the desired 3,5-dimethoxycinnamic acid. This method is generally high-yielding and provides a straightforward route to the precursor.
An alternative approach involves the Perkin reaction, where 3,5-dimethoxybenzaldehyde is heated with acetic anhydride (B1165640) and sodium acetate. However, this method is often less preferred due to the higher temperatures required and the potential for side reactions.
Direct and Indirect Synthetic Routes to 3,5-Dimethoxycinnamic Acid Ethyl Ester
Once 3,5-dimethoxycinnamic acid is obtained, it can be converted to its ethyl ester through the direct and indirect methods described in section 2.1.1.
Direct Route: The most straightforward approach is the Fischer esterification of 3,5-dimethoxycinnamic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. The mixture is typically heated under reflux to drive the reaction to completion.
Indirect Route: For substrates that may not tolerate the strongly acidic conditions of Fischer esterification, an indirect route is preferable. This involves converting 3,5-dimethoxycinnamic acid to its more reactive acid chloride using a reagent like thionyl chloride. The resulting 3,5-dimethoxycinnamoyl chloride is then reacted with ethanol, often in the presence of a base like pyridine, to yield the ethyl ester. This two-step process generally provides higher yields and cleaner products.
Chemical Modification and Conjugation for Enhanced Research Applications
To enhance its utility in various research fields, this compound can be subjected to further chemical modification and conjugation. These modifications can alter its physicochemical properties, such as solubility and bioavailability, or introduce new functionalities for specific applications.
For instance, the ester group can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. researchgate.net These amides may exhibit different biological activities compared to the parent ester.
Furthermore, the aromatic ring of this compound can undergo electrophilic substitution reactions, although the directing effects of the methoxy (B1213986) and the cinnamoyl groups need to be considered. These reactions could introduce additional functional groups, such as nitro or halogen moieties, which could serve as handles for further derivatization or as probes for studying molecular interactions.
Conjugation of this compound to other molecules of interest, such as fluorescent dyes, polymers, or biomolecules, can also be achieved. This can be accomplished by first modifying the ester to introduce a reactive functional group, such as an amine or a thiol, which can then be used for conjugation using standard bioconjugation techniques. These conjugates can be valuable tools for imaging, drug delivery, and other biomedical research applications.
Phospholipid Conjugation for Lipophilization Studies
Increasing the lipophilicity of phenolic compounds like cinnamic acid derivatives is a common objective to potentially improve their association with biological membranes. One advanced strategy for achieving this is through conjugation with phospholipids, such as phosphatidylcholine (PC). This process, often termed enzymatic lipophilization, involves attaching the cinnamic acid moiety to the phospholipid backbone, creating a novel hybrid molecule known as a phenolipid.
The primary method for achieving this conjugation is through enzyme-catalyzed acidolysis or interesterification. mdpi.commdpi.com Immobilized lipases are highly effective biocatalysts for this transformation, with Novozym 435, an immobilized lipase B from Candida antarctica, being a frequently cited catalyst for incorporating cinnamic acid derivatives into phospholipids. mdpi.comnih.gov The reaction typically involves the modification of egg-yolk phosphatidylcholine with a cinnamic acid or its simple ester, such as ethyl p-methoxycinnamate. mdpi.com
In a typical acidolysis reaction, the lipase selectively catalyzes the esterification at the sn-1 position of the phosphatidylcholine's glycerol (B35011) backbone, replacing the existing fatty acid with the cinnamic acid derivative. mdpi.comnih.gov This regioselectivity is a key advantage of the enzymatic approach. The reaction is generally carried out in a non-aqueous solvent system, such as heptane (B126788) or a toluene/chloroform mixture, which is crucial for the enzyme's activity and stability. mdpi.comnih.gov Research on structurally related compounds like 3-methoxycinnamic acid and p-methoxycinnamic acid has demonstrated the feasibility and effectiveness of this approach, establishing a clear methodological precedent for the lipophilization of 3,5-dimethoxycinnamic acid or its ethyl ester. mdpi.commdpi.com
Table 1: Representative Enzymatic Phospholipid Conjugation
| Reactant 1 | Reactant 2 | Biocatalyst | Reaction Type | Product |
| 3,5-Dimethoxycinnamic Acid | Phosphatidylcholine (PC) | Novozym 435 | Acidolysis | 1-(3,5-dimethoxycinnamoyl)-sn-glycero-3-phosphocholine |
| Ethyl 3,5-dimethoxycinnamate | Phosphatidylcholine (PC) | Novozym 435 | Interesterification | 1-(3,5-dimethoxycinnamoyl)-sn-glycero-3-phosphocholine |
Exploration of Other Ester and Amide Derivatives
Beyond phospholipid conjugation, the carboxylic acid group of 3,5-dimethoxycinnamic acid is a prime target for forming a wide array of other ester and amide derivatives. These modifications are pursued to create libraries of related compounds for structure-activity relationship studies.
Ester Derivatives: The synthesis of different esters from 3,5-dimethoxycinnamic acid can be achieved through several established esterification protocols. The Steglich esterification is a particularly mild and efficient method that is well-suited for this purpose. nih.gov This reaction utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). cmu.ac.thanalis.com.my The advantage of the Steglich method is its tolerance of various functional groups and its effectiveness with a wide range of alcohols, including primary, secondary, benzylic, and allylic alcohols, as well as phenols. nih.gov By varying the alcohol reactant, a diverse portfolio of 3,5-dimethoxycinnamate esters can be generated. For example, reacting 3,5-dimethoxycinnamic acid with cinnamyl alcohol would yield (E)-cinnamyl 3-(3,5-dimethoxyphenyl)acrylate. mdpi.com Another common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, a standard procedure for producing simple alkyl esters like the ethyl ester itself. sapub.org
Amide Derivatives: The formation of amides from 3,5-dimethoxycinnamic acid follows a similar strategy to esterification, involving the activation of the carboxylic acid group followed by reaction with an amine. Carbodiimide reagents are also central to modern amide bond formation. analis.com.my A combination of a coupling agent like EDC and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is frequently used to facilitate the reaction and minimize side reactions. tandfonline.comnih.gov This methodology has been successfully applied to synthesize a variety of cinnamamides by reacting cinnamic acids with different amines, including aliphatic amines and aromatic amines like thiomorpholine. mdpi.comtandfonline.com For instance, studies on 3,4,5-trimethoxycinnamic acid have shown its successful coupling with various aliphatic amines using an EDC/HOBt/triethylamine system in dichloromethane. tandfonline.com This demonstrates a robust and adaptable protocol for synthesizing a corresponding series of 3,5-dimethoxycinnamoyl amides.
Table 2: Synthetic Strategies for Ester and Amide Derivatization
| Derivative Type | Synthetic Method | Common Coupling Agents | Additives/Catalysts | Reactant Type |
| Ester | Steglich Esterification | DCC, EDC | DMAP | Alcohols, Phenols |
| Ester | Fischer-Speier Esterification | None | H₂SO₄ (Sulfuric Acid) | Simple Alcohols |
| Amide | Carbodiimide Coupling | EDC, DCC | HOBt, DMAP | Primary/Secondary Amines |
| Amide | Mixed Anhydride Method | Isobutyl Chloroformate | Triethylamine | Amino Acids, Amines |
Biological Activity Profiling and Mechanistic Elucidation of 3,5 Dimethoxycinnamic Acid Ethyl Ester
In Vitro Pharmacological Investigations
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that govern a wide array of cellular functions, including proliferation, differentiation, and apoptosis. nih.gov The Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the MAPK signaling network, is frequently implicated in tumorigenesis when dysregulated. nih.govnih.gov Despite the importance of this pathway in cellular signaling, specific research detailing the modulatory effects of 3,5-Dimethoxycinnamic acid ethyl ester on the MAPK/ERK pathway has not been identified in the available scientific literature.
Cell cycle regulation and the induction of apoptosis are critical mechanisms for controlling cell growth and eliminating potentially harmful cells. While various cinnamic acid derivatives have been investigated for their anticancer activities, including the induction of apoptosis and cell cycle arrest, specific studies on the effects of this compound on these processes are not available in the current body of research. nih.govresearchgate.net For instance, studies on other methoxylated cinnamic esters have demonstrated activities such as the induction of cell cycle arrest and apoptosis in human lung adenocarcinoma cells. nih.gov However, direct evidence for this compound is lacking.
α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. tandfonline.comwhiterose.ac.uk Various cinnamic acid derivatives have been evaluated for their potential to inhibit this enzyme. ugm.ac.id For example, p-methoxycinnamic acid ethyl ester has been identified as a competitive inhibitor of α-glucosidase from baker's yeast, with a reported IC50 value of 0.05 ± 0.03 mM. researchgate.net However, it is important to note that inhibitory activity can vary between sources of the enzyme; p-methoxycinnamic acid was found to be inactive against rat intestinal α-glucosidase. tandfonline.com Specific studies quantifying the α-glucosidase inhibitory activity of this compound are not present in the available research.
Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide range of xenobiotics and endogenous compounds. nih.gov O-demethylation is a significant metabolic pathway catalyzed by P450 enzymes, involving the removal of a methyl group from a methoxylated substrate. nih.govnih.govresearchgate.net The interaction of cinnamic acid derivatives with these enzymes has been a subject of study.
Research on the catalytic oxidation of various cinnamic acid derivatives by the cytochrome P450 enzyme CYP199A4 revealed distinct substrate specificities. While compounds like 4-methoxycinnamic acid were efficiently oxidized, the study noted that only very low product turnover was observed with 3,5-dimethoxycinnamic acid, indicating it is a poor substrate for this specific P450 enzyme. rsc.org This suggests a limited interaction and metabolic processing of the 3,5-dimethoxy substitution pattern by CYP199A4. rsc.org
Enzymatic Activity Modulation
Acetylcholesterase and Butyrylcholinesterase Inhibition
While direct inhibitory data for this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not extensively documented in publicly available research, studies on structurally similar compounds, particularly derivatives of trimethoxycinnamic acid, provide significant insights into its potential activity. The substitution pattern on the phenyl ring of cinnamic acid esters is a critical determinant of their cholinesterase inhibitory potential.
Research on a series of twelve 3,4,5-trimethoxycinnamic acid esters has demonstrated notable inhibitory activity against both AChE and BChE. mdpi.com For instance, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate was identified as the most potent inhibitor against both enzymes in the series, with IC50 values of 46.18 µM for AChE and 32.46 µM for BChE. mdpi.comresearchgate.net Another derivative, 2-fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, showed the highest selectivity towards BChE. mdpi.comresearchgate.net These findings suggest that the presence of methoxy (B1213986) groups on the cinnamic acid backbone is conducive to cholinesterase inhibition. The ethyl ester of p-methoxycinnamic acid, another related compound, has also been investigated for its potential in managing cognitive dysfunction, with studies showing it can reverse altered hippocampal AChE activity in animal models. nih.gov
The mechanism of inhibition for these types of compounds is often characterized as mixed-type, indicating that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. mdpi.comresearchgate.net
Table 1: Cholinesterase Inhibitory Activity of 3,4,5-Trimethoxycinnamic Acid Esters
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 | 32.46 |
| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Not specified | Not specified |
Data sourced from studies on 3,4,5-trimethoxycinnamic acid derivatives, which are structurally similar to this compound. mdpi.comresearchgate.net
Monoamine Oxidase Inhibition
The potential for this compound to inhibit monoamine oxidase (MAO) can be inferred from studies on related natural products. 3,4,5-Trimethoxycinnamic acid (TMCA) is a known metabolite of 3,6′-disinapoyl sucrose, an active component isolated from the roots of Polygala tenuifolia. nih.gov This parent compound has been shown to exhibit antidepressant activity by inhibiting both MAO-A and MAO-B. nih.gov This suggests that the trimethoxycinnamoyl moiety is a key structural feature for this activity.
MAO enzymes are crucial for the metabolism of neurotransmitters in the brain, and their inhibition can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. nih.govnih.govresearchgate.net While direct studies on the MAO inhibitory effects of this compound are scarce, the activity of its trimethoxy analog provides a strong rationale for its potential in this area.
Cellular Protective Mechanisms
Antioxidant Activity Assays in Cellular Models
Cinnamic acid and its derivatives are well-regarded for their antioxidant properties. jocpr.com Methoxylated derivatives, in particular, have been shown to exert protective effects in various cellular models. While specific data for this compound is limited, research on related compounds indicates a capacity to enhance cellular antioxidant defenses.
For example, p-methoxycinnamic acid (p-MCA) and its ethyl ester (EPMC) have been shown to reverse oxidative stress in the brain by reducing levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. nih.gov In studies on rat cortical cells, p-methoxycinnamic acid demonstrated strong neuroprotective activity, with high cell viability recorded at low concentrations. mdpi.com The antioxidant mechanism of cinnamic acid derivatives is often attributed to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl or methoxy groups on the phenyl ring. jocpr.com Hydrolysis of ethyl p-methoxycinnamate to p-methoxycinnamic acid has been shown to significantly increase its radical scavenging activity against DPPH, highlighting the role of the free carboxylic acid and potentially the phenolic hydroxyl group (if demethylation occurs) in this activity. upi.edu
Anti-inflammatory Pathways and Mediators in Cell Lines
The anti-inflammatory potential of this compound can be strongly inferred from studies on its structural analogs. Research on derivatives of 3,5-dihydroxycinnamic acid, the unmethylated parent acid, has provided detailed mechanistic insights. One such derivative demonstrated a pronounced anti-inflammatory effect by reducing the synthesis of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) at both the mRNA and protein levels. nih.gov
In cell-based assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this 3,5-dihydroxycinnamic acid derivative was found to inhibit the production of cyclooxygenase-2 (COX-2) catalyzed prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, it inhibited 5-lipoxygenase (5-LOX) production, leading to a reduction in leukotriene B4. nih.gov These findings indicate that the 3,5-disubstituted cinnamic acid scaffold targets key enzymatic pathways and inflammatory mediators.
Similarly, ethyl-p-methoxycinnamate (EPMC), a closely related compound, has been shown to non-selectively inhibit both COX-1 and COX-2, with IC50 values of 1.12 µM and 0.83 µM, respectively. mdpi.comresearchgate.net It also significantly inhibits pro-inflammatory cytokines. scienceopen.com
Table 2: Anti-inflammatory Activity of a 3,5-Dihydroxycinnamic Acid Derivative
| Inflammatory Mediator/Enzyme | Cell Line | Effect |
| TNF-α, IL-1β, IL-6 | - | Reduced mRNA and protein synthesis |
| Prostaglandin E2 (PGE2) | RAW 264.7 | Inhibition of production (via COX-2) |
| Leukotriene B4 | RBL-1 | Reduced production (via 5-LOX inhibition) |
Data from a study on a derivative of 3,5-dihydroxycinnamic acid, the parent acid of 3,5-dimethoxycinnamic acid. nih.gov
Neuroprotective Mechanisms in Neuronal Cell Cultures
The neuroprotective potential of methoxylated cinnamic acid derivatives has been demonstrated in various neuronal cell culture models. nih.gov E-p-methoxycinnamic acid (E-p-MCA), a related compound, has been shown to protect cultured cortical neurons from glutamate-induced neurotoxicity. nih.govnih.gov The proposed mechanism involves the attenuation of the excitotoxic cascade by diminishing the influx of calcium that follows glutamate (B1630785) receptor activation. nih.govnih.gov This, in turn, inhibits the subsequent overproduction of nitric oxide and cellular peroxides, which are key mediators of neuronal damage. nih.govnih.gov
Furthermore, 3,4-dimethoxycinnamic acid has been found to increase the viability of human neuroblastoma SH-SY5Y cells by interacting with prion proteins and reducing their oligomer formation. nih.gov While direct studies on this compound are not widely available, the consistent neuroprotective effects observed with structurally similar methoxylated cinnamic acids suggest a high likelihood of similar activity. These compounds are believed to exert their effects through mechanisms that include glutamatergic antagonism and reduction of oxidative stress. nih.govnih.govnih.gov
Hepatoprotective Mechanisms in Hepatic Cell Models
Methoxylated derivatives of cinnamic acid have shown potent hepatoprotective properties in in vitro studies. nih.gov In tests performed on rat hepatocytes with toxicity induced by carbon tetrachloride (CCl4), cinnamic acid derivatives with methoxy groups exhibited significant protective effects. nih.gov Specifically, compounds with a methoxy group at the para-position showed hepatoprotective activity comparable to the standard drug silibinin, even at much lower concentrations. nih.gov
Antiproliferative and Antimetastatic Effects in Cancer Cell Lines
Studies on various cinnamic acid esters have demonstrated a range of antiproliferative and antimetastatic activities. nih.govnih.gov However, specific research detailing these effects for this compound is not present in the reviewed literature.
Cytotoxicity Studies on Various Human Cancer Cell Lines
No published studies containing specific cytotoxicity data, such as IC50 values, for this compound against any human cancer cell lines were identified. Research on other methoxylated cinnamic acid derivatives shows cytotoxic potential against cell lines like A549 (non-small-cell lung cancer) and SK-MEL-147 (melanoma), but this data cannot be directly attributed to the 3,5-dimethoxy ethyl ester variant. nih.gov
Inhibition of Cell Proliferation and Colony Formation
The scientific literature lacks specific data from assays on the inhibition of cell proliferation or colony formation for this compound. Methodologies such as clonogenic assays have been used to demonstrate the antiproliferative activities of other related methoxylated cinnamic esters, but results for the specified compound are not available. nih.gov
Modulation of Cell Migration and Invasion
There is no available research documenting the effects of this compound on the modulation of cancer cell migration and invasion. While related compounds have been investigated using methods like wound-healing and adhesion assays, these findings are not specific to this compound. nih.gov
Antimicrobial Spectrum and Antifungal Activity Assessment
While the parent compound, 3,5-dimethoxycinnamic acid, has been noted for its in vitro antifungal activity against filamentous fungi, specific data on the antimicrobial and antifungal spectrum for its ethyl ester are absent from the literature. mdpi.com Studies on other cinnamic esters, such as ethyl cinnamate (B1238496), have shown activity against various fungal strains, but specific Minimum Inhibitory Concentration (MIC) values for this compound have not been published. mdpi.com
In Vivo Preclinical Studies in Animal Models (Excluding Clinical Human Data)
Evaluation of Anti-Amnestic Properties in Induced Amnesia Models
A general statement in a review article suggests that methoxy derivatives of cinnamic acid and their ethyl esters exhibit significant anti-amnesic properties in scopolamine-induced amnesia models in rodents. nih.gov However, this review does not provide specific data for the this compound. No primary research articles with data from in vivo preclinical studies, such as the Morris water maze or passive avoidance tests, evaluating the anti-amnesic properties of this specific compound were found. e-nps.or.krresearchgate.netsci-hub.stnih.gov
Assessment of Hypolipidemic Effects
Research into the hypolipidemic effects of methoxycinnamic acids has been conducted in animal models, particularly in rats fed a high-cholesterol/cholate diet. One study compared the activities of 2,4,5-trimethoxycinnamic acid (2,4,5-TMC) with three dimethoxycinnamic acid isomers: 2,4-dimethoxycinnamic acid (2,4-DMC), 3,4-dimethoxycinnamic acid (3,4-DMC), and 3,5-dimethoxycinnamic acid (3,5-DMC). nih.gov The findings indicated that while all four methoxycinnamic acids demonstrated an ability to decrease serum cholesterol, the degree of this effect varied based on the position of the methoxyl groups. nih.gov
Specifically, in methoxycinnamic acids where the two methoxyl groups were in non-adjacent positions, such as in 2,4-DMC and 3,5-DMC, the hypocholesterolemic and choleretic activities were not as pronounced. nih.gov The study concluded that 3,5-DMC had less evident hypocholesterolemic and choleretic effects compared to isomers with adjacent methoxyl groups or trimethoxylated forms. nih.gov While this research focused on the acid form, it provides foundational insights into the structure-activity relationship of this class of compounds. The majority of studies on the hypolipidemic effects of cinnamic acid derivatives have focused on other isomers or related structures, which have shown the ability to decrease triglycerides and total cholesterol in Triton-induced hyperlipidemic rats. nih.gov
Table 1: Comparative Effects of Methoxycinnamic Acids in High-Cholesterol Fed Rats
| Compound | Methoxyl Group Positions | Observed Hypocholesterolemic Activity | Observed Choleretic Activity |
|---|---|---|---|
| 3,5-Dimethoxycinnamic acid | Non-adjacent (3,5) | Not as evident | Not as evident |
| 2,4-Dimethoxycinnamic acid | Non-adjacent (2,4) | Not as evident | Not as evident |
| 3,4-Dimethoxycinnamic acid | Adjacent (3,4) | Present | Highest observed |
| 2,4,5-Trimethoxycinnamic acid | Adjacent (2,4,5) | Highest observed | Present |
Data sourced from a comparative study in rats. nih.gov
Antidiabetic Activity in Diabetic Animal Models
While direct studies on the antidiabetic activity of this compound in animal models are not extensively documented, research on related methoxylated derivatives of cinnamic acid provides valuable insights. The presence of methoxy groups (-OCH3), particularly in the para position relative to the unsaturated side chain, is suggested to be a determinant for their antidiabetic potential. nih.gov
For instance, p-methoxycinnamic acid (p-MCA) and its ethyl ester have been identified as effective α-glucosidase inhibitors. nih.gov In studies involving streptozotocin (B1681764) (STZ)-induced diabetic rats, oral administration of p-MCA was observed to significantly influence the activity of liver enzymes involved in glucose regulation. nih.gov It demonstrated an ability to reduce plasma glucose concentrations and increase glycogen (B147801) storage in diabetic rats, suggesting its antihyperglycemic activity is due to increased glycolysis and inhibited gluconeogenesis in the liver. nih.gov Cinnamic acid itself has also been shown to lower blood glucose and improve glucose tolerance in non-obese type 2 diabetic rats, with its mechanism likely mediated by improving insulin (B600854) secretion. researchgate.net These findings in structurally similar compounds highlight a potential area for future investigation regarding the specific effects of this compound in diabetic animal models. nih.govnih.gov
Neuroprotective Potential in Animal Models of Neurological Disorders
The neuroprotective properties of methoxy derivatives of cinnamic acid have been confirmed in various in vivo tests using animal models. nih.gov Although specific data on this compound is limited, studies on related compounds underscore the therapeutic potential of this chemical class in the context of neurological disorders. For example, 3,4-dimethoxycinnamic acid has been found to be active in neuroprotective functions. nih.gov
Furthermore, research indicates that methoxy derivatives of cinnamic acid and their ethyl esters can exhibit significant anti-amnestic properties. nih.gov In a mouse model of scopolamine-induced amnesia, p-methoxycinnamic acid (p-MCA) was able to reduce memory deficits by approximately 60% compared to the control group. nih.gov This effect was noted to be superior to that of velnacrine, a substance previously in clinical trials for Alzheimer's disease. nih.gov The neuroprotective effects of related compounds like cinnamic aldehyde have also been observed in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease, where it prevented selective dopaminergic neuronal death. mdpi.com
Modulation of Inflammatory Responses in Animal Models
The anti-inflammatory potential of cinnamic acid derivatives has been explored in various animal models. While direct evidence for this compound is not prominent, studies on closely related compounds provide a strong basis for its potential role in modulating inflammatory responses. For example, derivatives of 3,5-dihydroxycinnamic acid have been tested in 12-O-tetradecanoylphorbol 13-acetate-induced mouse ear edema models. nih.gov One such derivative demonstrated a pronounced anti-inflammatory effect by reducing mRNA and protein synthesis of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), and by decreasing the levels of activated neutrophil infiltrates. nih.gov
Furthermore, ethyl p-methoxycinnamate (EPMC), another structurally related compound, has been shown to inhibit inflammation by suppressing pro-inflammatory cytokines like interleukin-1 and tumor necrosis factor-α. researchgate.net The anti-inflammatory effects of various cinnamic acid derivatives have also been evaluated in carrageenan-induced rat paw edema, a standard model for acute inflammation. nih.govmdpi.com Some of these compounds have demonstrated a significant reduction in edema, comparable to the activity of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com This body of research suggests that the cinnamic acid scaffold, including its methoxylated forms, is a promising backbone for the development of agents that can modulate inflammatory responses.
Table 2: Anti-inflammatory Mechanisms of Cinnamic Acid Derivatives in Animal Models
| Derivative Class | Animal Model | Key Mechanistic Findings |
|---|---|---|
| 3,5-Dihydroxycinnamic acid derivatives | TPA-induced mouse ear edema | Reduction of TNF-α, IL-1β, and IL-6 synthesis; Decreased neutrophil infiltration. nih.gov |
| p-Methoxycinnamic acid ethyl ester | Not specified in citation | Suppression of pro-inflammatory cytokines (IL-1, TNF-α). researchgate.net |
| Various Cinnamic acid derivatives | Carrageenan-induced rat paw edema | Significant reduction of edema. nih.govmdpi.com |
This table summarizes findings from studies on compounds structurally related to this compound.
Investigation of Anticancer Activity in Xenograft or Syngeneic Animal Models
The anticancer properties of various methoxylated cinnamic acid esters have been a subject of scientific inquiry, although specific studies on this compound in xenograft or syngeneic animal models are not widely reported. Research on analogous compounds, however, provides a framework for understanding the potential of this chemical class. For instance, esters derived from 3,4,5-trimethoxycinnamic acid (TMCA) have been evaluated for their antitumor activities. nih.gov One such ester demonstrated moderate antitumor activity against human breast cancer cells. nih.gov
Other synthetic esters of cinnamic acids have also been assessed for their cytotoxic activity against various human tumor cell lines. scielo.br While these are often in vitro studies, they form the basis for selecting candidates for in vivo testing. For example, quercetin, a flavonoid that shares some structural similarities with phenolic acids, has been shown to have anti-cancer effects in in vivo xenograft animal models implanted with human gastric carcinoma cells. mdpi.com The investigation of various natural and synthetic cinnamic acid derivatives continues to be an active area of research for identifying new drug candidates with potential applications in oncology. nih.gov
Structure Activity Relationship Sar Studies of 3,5 Dimethoxycinnamic Acid Ethyl Ester and Analogues
Impact of Methoxy (B1213986) Substitution Position on Biological Activity
The position of methoxy groups on the cinnamic acid scaffold plays a pivotal role in determining the type and potency of biological activity. While data specifically detailing the 3,5-dimethoxy substitution is limited in direct comparative studies, broader research on methoxylated cinnamic acid derivatives provides valuable insights into how substitution patterns influence efficacy.
Research has shown that the presence and position of methoxy groups can significantly affect the antimicrobial and antifungal properties of cinnamic acid derivatives. For instance, in a study on the antifungal activity of cinnamic acid derivatives, it was observed that the substitution pattern on the phenyl ring was a key determinant of the compound's efficacy against various fungal strains. While specific data for the 3,5-dimethoxy isomer was not presented, it was noted that electron-withdrawing groups on the phenyl ring tended to enhance antifungal activity. researchgate.net
The following table summarizes the antifungal activity of some methoxy-substituted cinnamic acid derivatives against Candida albicans, illustrating the influence of the substitution pattern.
| Compound | Substitution Pattern | Antifungal Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| Methyl Caffeate | 3,4-dihydroxy | 128 | lookchem.com |
| Methyl Ferulate | 3-methoxy-4-hydroxy | 512 | lookchem.com |
| Methyl 3,4,5-trimethoxycinnamate | 3,4,5-trimethoxy | >1024 | lookchem.com |
Role of Ester Group Modification in Biological Efficacy
Modification of the carboxylic acid group to an ester, such as the ethyl ester in 3,5-dimethoxycinnamic acid ethyl ester, is a common strategy to modulate the physicochemical properties and biological activity of cinnamic acid derivatives. Esterification generally increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and may lead to improved bioavailability and efficacy.
Studies on various cinnamic acid esters have demonstrated that the nature of the alcohol moiety can significantly impact biological activity. For instance, in the context of antimicrobial activity, a series of cinnamic acid esters were synthesized and evaluated, revealing that the length and branching of the alkyl chain of the ester group influenced the potency. mdpi.com In one study, butyl cinnamate (B1238496) was found to be the most potent antifungal compound among a series of alkyl esters, suggesting that an optimal chain length is crucial for activity. mdpi.com
The following table illustrates the effect of the ester alkyl chain on the antifungal activity of cinnamic acid esters against Candida species.
| Compound | Ester Group | Antifungal Activity (MIC in µM) | Reference |
|---|---|---|---|
| Methyl Cinnamate | Methyl | 789.19 | mdpi.com |
| Ethyl Cinnamate | Ethyl | 726.36 | mdpi.com |
| Propyl Cinnamate | Propyl | 672.83 | mdpi.com |
| Butyl Cinnamate | Butyl | 626.62 | mdpi.com |
This trend suggests that increasing the lipophilicity through esterification can enhance antifungal activity up to a certain point.
Quantitative Structure-Activity Relationship (QSAR) Modeling
For example, a QSAR investigation on a series of cinnamic acid esters, amides, and other derivatives found that for antimicrobial activity, certain physicochemical parameters were significant. nih.gov The study revealed that Gram-negative bacteria like Escherichia coli and the fungus Candida albicans were particularly sensitive to these derivatives. nih.gov Such models can be valuable in predicting the activity of new, unsynthesized compounds and in guiding the design of more potent antimicrobial agents.
Comparison with Related Phenylpropanoid Derivatives (e.g., 3,4-Dimethoxycinnamic Acid, p-Methoxycinnamic Acid)
The biological activities of this compound can be contextualized by comparing it with other structurally related phenylpropanoids. The substitution pattern of the methoxy groups on the phenyl ring is a key determinant of the pharmacological profile.
p-Methoxycinnamic Acid and its Esters : The para-methoxy substitution has been linked to significant biological activities. For instance, 4-methoxycinnamic acid has demonstrated potent antibacterial and antifungal effects. mdpi.com Ethyl p-methoxycinnamate, isolated from a traditional anti-tuberculosis medicinal herb, has been shown to inhibit drug-resistant strains of Mycobacterium tuberculosis in vitro. mdpi.com
3,4-Dimethoxycinnamic Acid and its Esters : The 3,4-dimethoxy substitution pattern is also associated with a range of biological activities. 3,4-Dimethoxycinnamic acid is a known component of coffee and has been investigated for its potential as an anti-prion compound. selleckchem.comwikipedia.org In studies comparing the metabolic fate of phenylpropanoids, it was found that 3,4-dimethoxycinnamic acid can penetrate the intestinal wall more easily than its corresponding hydroxy derivative, which has implications for its bioavailability. nih.gov
The following table provides a comparative overview of the reported biological activities of these related phenylpropanoid derivatives.
| Compound | Substitution Pattern | Reported Biological Activity | Reference |
|---|---|---|---|
| p-Methoxycinnamic Acid | 4-methoxy | Antibacterial, Antifungal | mdpi.com |
| Ethyl p-Methoxycinnamate | 4-methoxy | Anti-tuberculosis | mdpi.com |
| 3,4-Dimethoxycinnamic Acid | 3,4-dimethoxy | Anti-prion activity | selleckchem.com |
While direct comparative studies including the 3,5-dimethoxy isomer are limited, the existing data on related compounds underscore the critical role of the methoxy substitution pattern in defining the biological properties of cinnamic acid derivatives.
Metabolism and Pharmacokinetics of 3,5 Dimethoxycinnamic Acid Ethyl Ester
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Models
Direct preclinical ADME data for 3,5-Dimethoxycinnamic acid ethyl ester is not extensively documented in the public domain. However, the pharmacokinetic profile can be inferred from studies on closely related analogs, such as 3,4-dimethoxycinnamic acid.
Research on 3,4-dimethoxycinnamic acid in human subjects following coffee consumption revealed rapid absorption, with the free acid appearing in plasma quickly. nih.govmonash.edu The time to reach maximum plasma concentration (Tmax) was approximately 30 minutes, suggesting absorption from the upper gastrointestinal tract, likely via passive diffusion. nih.govmonash.eduresearchgate.net A second plasma peak was also observed at 2-4 hours in some subjects. nih.govmonash.edu In contrast, the metabolite dimethoxy-dihydrocinnamic acid peaked much later, between 8 and 12 hours after intake, indicating that it is likely a product of metabolism by gut microflora in the lower intestine. nih.govmonash.edu
In vitro studies using Caco-2 intestinal cell models support these findings, showing that 3,4-dimethoxycinnamic acid is preferentially transported in its free form through passive diffusion. nih.gov Furthermore, studies comparing 3,4-dimethoxycinnamic acid to its corresponding hydroxy derivatives have demonstrated that the presence of methoxy (B1213986) groups significantly enhances its ability to penetrate the intestinal wall. nih.gov This suggests that the dimethoxy substitution pattern on this compound would similarly favor its absorption. The methylation of the hydroxyl groups also confers higher metabolic stability by inhibiting first-pass metabolism enzymes responsible for sulfonation and glucuronidation reactions. nih.gov
Once absorbed, distribution is expected to be extensive. For instance, camizestrant, a compound with some structural similarities, shows extensive tissue distribution in animal models. nih.gov Following distribution and metabolism, the compound and its metabolites are eliminated from the body.
Table 1: Pharmacokinetic Parameters of 3,4-Dimethoxycinnamic Acid in Humans After Coffee Consumption
| Parameter | Value | Compound |
|---|---|---|
| Cmax (Maximum Plasma Concentration) | ~0.5 µM | 3,4-Dimethoxycinnamic acid |
| Tmax (Time to Cmax) | ~30 minutes (with a second peak at 2-4 hours) | 3,4-Dimethoxycinnamic acid |
| Cmax (Maximum Plasma Concentration) | ~0.1 µM | Dimethoxy-dihydrocinnamic acid (metabolite) |
| Tmax (Time to Cmax) | 8 - 12 hours | Dimethoxy-dihydrocinnamic acid (metabolite) |
Data derived from studies on 3,4-dimethoxycinnamic acid following coffee consumption. nih.govmonash.edu
Role of Enteric Microflora in Metabolite Formation
The gut microbiome plays a critical role in the metabolism of many xenobiotics, and this compound is likely no exception. A primary metabolic function of enteric microflora is the hydrolysis of ester bonds, a reaction catalyzed by various bacterial esterases. nih.gov Therefore, it is highly probable that a significant portion of orally administered this compound is hydrolyzed by gut bacteria to its corresponding active acid, 3,5-dimethoxycinnamic acid, and ethanol (B145695). This liberated acid can then be absorbed or undergo further microbial metabolism.
The intestinal microbiota is also capable of modifying the cinnamic acid structure itself. A common biotransformation is the reduction of the α,β-double bond of the propenoic acid side chain to form hydrocinnamic acid (phenylpropanoic acid) derivatives. researchgate.net Studies on 3,4-dimethoxycinnamic acid have identified dimethoxy-dihydrocinnamic acid as a major metabolite in plasma, appearing much later than the parent compound, which strongly points to its formation by the colonic microflora. nih.govmonash.edu By analogy, gut bacteria would likely convert 3,5-dimethoxycinnamic acid into 3,5-dimethoxyhydrocinnamic acid.
Furthermore, cinnamic acid itself has been shown to modulate the composition and abundance of the intestinal microbiome, which in turn can regulate the production of short-chain fatty acids (SCFAs). nih.govnih.gov This suggests a bidirectional interaction where the compound is metabolized by gut bacteria, and the compound and its metabolites, in turn, influence the gut microbial environment.
Enzymatic Biotransformation Pathways (e.g., Demethylation, Hydrolysis)
The biotransformation of this compound in the body is expected to proceed through several key enzymatic pathways, primarily hydrolysis and demethylation.
Hydrolysis: The most immediate metabolic pathway for this ester is hydrolysis of the ethyl ester linkage to yield 3,5-dimethoxycinnamic acid and ethanol. This reaction is catalyzed by carboxylesterases, which are abundant in the intestine, liver, plasma, and other tissues. This conversion is often a prerequisite for the compound's systemic absorption and subsequent metabolic modifications.
Demethylation: The methoxy groups on the aromatic ring are susceptible to O-demethylation, a reaction typically catalyzed by cytochrome P450 (CYP450) enzymes in the liver. This process would convert the 3,5-dimethoxy-substituted ring to mono-hydroxy-mono-methoxy or dihydroxy derivatives. These resulting phenolic compounds can then be more readily conjugated for excretion.
Conjugation: Following hydrolysis and/or demethylation, the resulting carboxylic acid and hydroxylated metabolites are likely to undergo phase II conjugation reactions. These include glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases) to form more water-soluble conjugates that can be easily excreted in urine and bile. However, it has been noted in studies with 3,4-dimethoxycinnamic acid that the presence of methoxy groups can inhibit these conjugation reactions, leading to higher metabolic stability compared to hydroxylated analogs. nih.gov
Bioavailability Enhancement Strategies for Related Compounds
Cinnamic acid and its derivatives often exhibit poor aqueous solubility, which can limit their oral bioavailability. nih.govasianpubs.org Consequently, various formulation strategies have been developed to overcome this challenge for related compounds, which would be applicable to this compound.
Lipid-Based Formulations: Encapsulating lipophilic compounds in lipid-based delivery systems is a highly effective strategy. semanticscholar.orgresearchgate.netnih.gov
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems are mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. A SNEDDS formulation of cinnamic acid demonstrated a 2.5-fold increase in maximum plasma concentration (Cmax) compared to a suspension in a rat model. nih.gov
Phospholipid Complexes: The preparation of a phospholipid complex with ethyl p-methoxycinnamate was shown to double its systemic concentration after oral administration in mice, likely by improving its solubility and absorption characteristics. nih.gov
Novel Oil-Like Materials: A novel oil-like material derived from cinnamic acid has been used as an oil core in a SMEDDS, which significantly enhanced the bioavailability of a poorly soluble drug through π–π stacking and hydrophobic interactions. pharmaexcipients.com
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules within their hydrophobic cavity, forming water-soluble inclusion complexes. nih.govjst.go.jp This complexation effectively increases the aqueous solubility and dissolution rate of the guest compound. The formation of 1:1 inclusion complexes between various cinnamic acid derivatives and both α- and β-cyclodextrins has been well-documented, leading to significant increases in solubility. nih.govresearchgate.net For instance, complexation with randomly methylated-β-cyclodextrin (RAMEB) increased the water solubility of cinnamic acid by approximately 250-fold. nih.gov
Other Techniques:
Hydrotropy: This method involves the use of hydrotropes, which are compounds that can enhance the aqueous solubility of poorly soluble solutes. The solubility of cinnamic acid was increased up to 15-fold in an aqueous solution of sodium benzoate. asianpubs.org
Particle Size Reduction: Techniques like micronization can increase the surface area of drug particles, thereby improving their dissolution rate and bioavailability. mdpi.comresearchgate.net
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance solubility and dissolution. mdpi.com
Table 2: Summary of Bioavailability Enhancement Strategies for Cinnamic Acid Derivatives
| Strategy | Mechanism of Action | Example/Finding | Reference |
|---|---|---|---|
| Lipid-Based Formulations (SNEDDS) | Increases solubilization in GI fluids; forms nanoemulsion. | 2.5-fold higher Cmax for cinnamic acid in rats. | nih.gov |
| Phospholipid Complexes | Enhances solubility and absorption. | 2-fold increase in systemic concentration of ethyl p-methoxycinnamate. | nih.gov |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex. | ~250-fold increase in cinnamic acid solubility with RAMEB. | nih.gov |
| Hydrotropy | Increases aqueous solubility via hydrotrope addition. | 15-fold increase in cinnamic acid solubility with sodium benzoate. | asianpubs.org |
| Particle Size Reduction | Increases surface area for faster dissolution. | General strategy for poorly soluble drugs. | mdpi.comresearchgate.net |
Analytical Methodologies for 3,5 Dimethoxycinnamic Acid Ethyl Ester Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and measuring 3,5-Dimethoxycinnamic acid ethyl ester. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominent techniques employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For cinnamic acid derivatives, this method often requires a derivatization step to increase the volatility and thermal stability of the analyte. jmaterenvironsci.com
Sample Preparation and Derivatization: Prior to analysis, non-volatile compounds like cinnamic acids are often converted into more volatile esters or silylated derivatives. jmaterenvironsci.com For instance, the parent compound, 3,5-Dimethoxycinnamic acid, can be derivatized to its trimethylsilyl (B98337) (TMS) ester. nist.gov This process involves reacting the sample with a silylating agent to replace the acidic proton of the carboxylic acid group with a TMS group, significantly enhancing its suitability for GC analysis.
Instrumentation and Analysis: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that confirms the compound's identity. jmaterenvironsci.com The NIST Mass Spectrometry Data Center provides reference mass spectra for related compounds like 3,5-Dimethoxycinnamic acid, which serve as a crucial comparison point for identification. nist.govnist.gov
Table 1: Representative GC-MS Parameters for Analysis of Cinnamic Acid Derivatives
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | Restek Rtx-5ms (or similar) | Provides separation of compounds based on polarity and boiling point. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Flow Rate | 1 mL/min | Controls the speed of separation. |
| Injector Temp. | 300°C | Ensures rapid vaporization of the sample. |
| Oven Program | Initial 80°C, ramp 5°C/min to 300°C | A temperature gradient to elute compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) | Standard method for generating reproducible mass spectra. |
| Detector | Mass Spectrometer | Identifies and quantifies compounds based on their mass spectrum. |
HPLC is a highly versatile and widely used technique for separating and quantifying compounds that may not be suitable for GC due to low volatility or thermal instability. researchgate.net It is particularly well-suited for analyzing ethyl esters of cinnamic acids.
Methodology: A typical HPLC analysis for a compound like this compound would employ a reverse-phase method. sielc.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation occurs as the components of the mixture partition differently between the two phases.
Research on the related compound, ethyl p-methoxycinnamate (EPMC), provides a validated model for HPLC analysis. researchgate.net Separation is achieved on a C18 column using an isocratic mobile phase of water and acetonitrile. researchgate.net Detection is commonly performed with a photodiode array (PDA) or UV detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netresearchgate.net For mass spectrometry-compatible applications, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
Table 2: Validated HPLC Method Parameters for a Related Cinnamic Acid Ester (EPMC)
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (5 μm, 4.6 mm x 150 mm) | researchgate.net |
| Mobile Phase | Water: Acetonitrile (40:60 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | Photodiode Array (PDA) at 308 nm | researchgate.net |
| Injection Volume | 10 µL | researchgate.net |
| Temperature | 30°C | researchgate.net |
Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives (Excluding Basic Identification)
While basic identification is straightforward, determining the precise structure of novel synthetic derivatives or metabolites formed in biological systems requires advanced spectroscopic analysis. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable in this context.
When this compound is modified, either synthetically or through metabolic processes, changes in its molecular structure occur. For example, metabolic pathways for similar phenylpropanoids can involve sulfonation or conjugation with glucuronic acid. nih.gov These modifications add specific chemical groups to the parent molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry can determine the exact mass of a derivative or metabolite, allowing for the calculation of its elemental formula. Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern provides clues about the molecule's structure and the location of any modifications. For example, the addition of a glucuronic acid moiety would result in a predictable mass increase and specific fragmentation patterns.
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. For a synthesized derivative, changes in the chemical shifts (δ) and coupling constants (J) compared to the parent ester reveal alterations to the molecule's structure. For instance, the synthesis and characterization of various methoxylated cinnamic esters have been detailed, with specific NMR and MS data confirming their structures. nih.gov This type of detailed analysis allows researchers to confirm the success of a chemical modification or to identify the exact site of metabolic change.
Advanced Methods for Detection in Biological Matrices
Detecting and quantifying this compound and its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to low concentrations and interference from other endogenous substances.
The metabolic fate of related compounds suggests that cinnamic acid derivatives can be rapidly metabolized. nih.gov Studies on 3,4-dimethoxycinnamic acid have shown it can penetrate the intestinal wall, indicating that absorption and distribution are key factors in its biological presence. nih.gov
To overcome these challenges, a typical workflow involves:
Sample Preparation: This is a critical step to isolate the analyte and remove interfering components. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
High-Sensitivity Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis. It combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. By using techniques like Multiple Reaction Monitoring (MRM), the instrument can be set to detect a specific precursor-to-product ion transition, which dramatically reduces background noise and allows for quantification at very low levels (ng/mL or pg/mL).
This combination of meticulous sample cleanup and highly sensitive instrumentation is essential for accurately studying the pharmacokinetics and metabolism of this compound in a biological context.
Potential Research Applications and Future Directions
Prospects in Preclinical Drug Discovery and Development (Conceptual)
While direct preclinical studies on 3,5-Dimethoxycinnamic acid ethyl ester are not extensively documented, the known biological activities of structurally similar compounds provide a strong basis for its potential therapeutic applications. Cinnamic acid derivatives, particularly those with multiple methoxy (B1213986) groups like 3,4,5-trimethoxycinnamic acid (TMCA), have been investigated for a range of medicinal properties, including antitumor, antiviral, antimicrobial, and anti-inflammatory effects. nih.govnih.govresearchgate.net The esterification of these acids is a common strategy to enhance properties such as lipophilicity, which can improve bioavailability and cellular uptake. nih.gov
The prospects for this compound in drug discovery are conceptually rooted in the activities observed in its analogues. For instance, various methoxylated cinnamic esters have demonstrated antiproliferative and antimetastatic effects on cancer cell lines. nih.gov Similarly, derivatives of 3,4-dimethoxycinnamic acid have been synthesized and tested for antioxidant and anti-inflammatory properties. nih.gov It is conceivable that this compound could exhibit similar activities, making it a candidate for development as an agent for chronic diseases where inflammation and oxidative stress are key pathological factors.
| Potential Therapeutic Area | Observed Activity in Analogues | Relevant Analogue(s) | Supporting Evidence |
|---|---|---|---|
| Oncology | Antiproliferative and antimetastatic effects | Methoxylated Cinnamic Esters | nih.gov |
| Inflammatory Disorders | Anti-inflammatory and antioxidant activity | 3,4-Dimethoxycinnamic acid derivatives | nih.gov |
| Neurodegenerative Diseases | Neuroprotective properties, prevention of alpha-synuclein (B15492655) aggregation | 3,4-Dimethoxycinnamic acid | mdpi.com |
| Infectious Diseases | Antimicrobial and antiviral activities | 3,4,5-Trimethoxycinnamic acid (TMCA) derivatives | nih.govnih.gov |
| Metabolic Disorders (e.g., Diabetes) | α-glucosidase inhibition | p-Methoxycinnamic acid ethyl ester | mdpi.comnih.gov |
Investigation of New Pharmacological Targets
The therapeutic potential of a compound is defined by its interaction with specific biological targets. For this compound, future research should focus on identifying and validating its pharmacological targets. Insights can be drawn from related molecules. For example, p-methoxycinnamic acid (p-MCA) and its ethyl ester have been identified as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism, suggesting a potential role in managing diabetes. mdpi.comnih.gov The ethyl ester of p-MCA acts as a competitive inhibitor of this enzyme. nih.gov
Furthermore, studies on p-MCA have pointed towards mechanisms beyond simple antioxidant effects, indicating engagement with targets like NF-κB and 5-lipoxygenase, which are crucial mediators of the inflammatory response. mdpi.comresearchgate.net The structural similarity of this compound to these compounds makes these pathways plausible areas of investigation. A systematic screening approach, utilizing high-throughput assays against a panel of kinases, proteases, and other enzymes involved in prevalent diseases, could uncover novel and specific targets for this molecule.
Biosynthesis and Natural Product Discovery of Related Compounds
3,5-Dimethoxycinnamic acid belongs to the phenylpropanoid class of secondary metabolites, which are widespread in the plant kingdom. researchgate.net These compounds are biosynthesized from the amino acid phenylalanine. While many methoxylated cinnamic acids like ferulic acid and p-methoxycinnamic acid are common natural products found in various plants, the specific 3,5-dimethoxy substitution pattern is less prevalent. nih.gov These compounds are often found in plants used in traditional medicine, such as those from the Asteraceae and Rutaceae families. researchgate.net
The ethyl ester form is typically a result of synthetic modification rather than a direct natural product, although simple alkyl esters of cinnamic acids can be found in some plant extracts and essential oils. Future research could involve screening diverse plant species, particularly those known to produce unique phenylpropanoids, for the presence of 3,5-dimethoxycinnamic acid and its derivatives. nih.gov Understanding the biosynthetic pathways that lead to different methoxylation patterns on the phenyl ring could also enable metabolic engineering approaches to produce these compounds in microbial or plant-based systems.
Development of Novel Derivatization and Conjugation Strategies
Chemical modification is a cornerstone of drug development, used to optimize the activity, selectivity, and pharmacokinetic properties of a lead compound. For this compound, the parent acid serves as a versatile precursor for creating a library of derivatives. nih.gov Ester and amide derivatives are the most common analogues explored for cinnamic acids. nih.gov
Future strategies could involve:
Hybrid Molecules: Conjugating the 3,5-dimethoxycinnamic acid moiety to other pharmacologically active molecules, such as natural products (e.g., oleanolic acid, artemisinin) or existing drugs, to create hybrid compounds with potentially synergistic or multi-target effects. mdpi.comnih.gov
Phenophospholipid Synthesis: Creating conjugates with phospholipids, like phosphatidylcholine, to form "phenophospholipids." This strategy can improve compatibility with biological membranes and alter bioavailability. nih.gov
Amide Synthesis: Replacing the ethyl ester with various amine-containing fragments to form amides. This can significantly change the compound's physicochemical properties and biological target profile. researchgate.net
These derivatization approaches can enhance the therapeutic potential of the core 3,5-dimethoxycinnamic scaffold, leading to new chemical entities with improved drug-like properties. researchgate.net
| Strategy | Description | Potential Advantage | Reference for Concept |
|---|---|---|---|
| Esterification | Reaction with various alcohols to form different esters. | Modulate lipophilicity and pharmacokinetic profile. | nih.gov |
| Amidation | Coupling with amines to form amides. | Introduce new hydrogen bonding capabilities and alter target specificity. | researchgate.net |
| Hybridization | Covalent linking to another bioactive molecule. | Achieve synergistic effects or multi-target activity. | mdpi.comnih.gov |
| Phospholipid Conjugation | Attachment to a phospholipid backbone. | Enhance membrane permeability and bioavailability. | nih.gov |
Computational Chemistry and Molecular Modeling for Mechanistic Insights
Computational tools are invaluable for accelerating drug discovery by providing insights into molecular interactions and mechanisms of action. For this compound, molecular modeling can play a crucial role in several areas. mdpi.com
Molecular Docking: This technique can be used to predict the binding affinity and orientation of the compound within the active site of potential protein targets. nih.gov By screening the molecule against crystallographic structures of enzymes like α-glucosidase, cyclooxygenases, or various kinases, researchers can prioritize experimental testing and guide derivatization efforts.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its target over time, revealing the stability of the binding complex and key intermolecular interactions. nih.gov
Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of related derivatives, researchers can build quantitative structure-activity relationship (QSAR) models. These models help to identify the key structural features responsible for biological activity and guide the design of more potent and selective analogues. nih.gov
The application of these computational methods can help elucidate the mechanism of action, explain the SAR of novel derivatives, and rationalize the design of next-generation compounds based on the 3,5-dimethoxycinnamic acid scaffold. nih.gov
Q & A
Q. What are the common synthetic routes for 3,5-dimethoxycinnamic acid ethyl ester, and how can purity be optimized?
The ester is typically synthesized via acid-catalyzed esterification of 3,5-dimethoxycinnamic acid with ethanol or transesterification of its methyl ester. Key steps include refluxing with a catalytic acid (e.g., sulfuric acid) and purification via recrystallization or column chromatography. Purity optimization involves monitoring reaction progress using TLC and confirming structure via (e.g., methoxy proton signals at δ 3.8–3.9 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 250.24 [M+H]) .
Q. How can researchers validate the structural integrity of this compound?
Structural validation requires a combination of spectroscopic techniques:
- NMR : should show characteristic peaks for methoxy groups (δ 3.8–3.9 ppm), the ethyl ester moiety (δ 1.3–1.4 ppm for CH, δ 4.1–4.3 ppm for CH), and cinnamic acid protons (δ 6.3–7.6 ppm for aromatic and α,β-unsaturated protons) .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ ~280–320 nm) coupled to ESI-MS confirms molecular weight and purity .
Q. What are the baseline biological activities associated with this compound?
Preliminary studies indicate antioxidant activity via DPPH/ABTS assays, though lower than the parent acid due to esterification. Its lipophilicity enhances membrane permeability, making it suitable for studies on lipid peroxidation inhibition or as a prodrug precursor. Cytotoxicity assays (e.g., MTT on cell lines) are recommended to establish safety thresholds .
Advanced Research Questions
Q. How can conflicting reports on antioxidant activity be resolved experimentally?
Discrepancies often arise from assay conditions (e.g., solvent polarity, radical source). To address this:
- Standardize assays : Use consistent solvents (e.g., ethanol for lipophilic systems).
- Compare kinetics : Measure IC values over time to account for delayed radical scavenging.
- Validate with in vitro models : Test in lipid bilayers or cell membranes to assess membrane-protective effects, leveraging its lipophilicity .
Q. What experimental designs improve photostability in formulations containing this compound?
Photodegradation studies ( ) show that UV exposure in acetonitrile generates 3,5-dimethoxybenzaldehyde and cinnamic acid isomers. Mitigation strategies include:
Q. How can the ester’s lipophilicity be tuned for targeted drug delivery?
Structure-activity relationship (SAR) studies suggest alkyl chain length impacts bioavailability. Methodological steps:
- Synthesize analogs : Replace the ethyl group with longer-chain alcohols (e.g., hexanol) via Fisher esterification.
- LogP measurement : Use shake-flask or chromatographic methods to quantify partitioning.
- In vivo testing : Compare pharmacokinetics (e.g., AUC, C) in animal models to optimize biodistribution .
Q. What strategies address low aqueous solubility in biological assays?
- Co-solvent systems : Use DMSO-ethanol-water gradients (e.g., 10:40:50 v/v) to maintain solubility without denaturing proteins.
- Nanoformulation : Prepare PLGA nanoparticles or micelles, characterized by dynamic light scattering (DLS) for size uniformity.
- Surfactant screening : Test polysorbates or PEG derivatives to enhance dispersion .
Methodological Notes
- Safety : Handle with PPE (gloves, goggles) due to potential irritancy. Store in amber vials at –20°C to prevent photodegradation .
- Data Reproducibility : Report reaction conditions (e.g., molar ratios, reflux time) and analytical parameters (e.g., NMR solvent, HPLC gradients) to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
